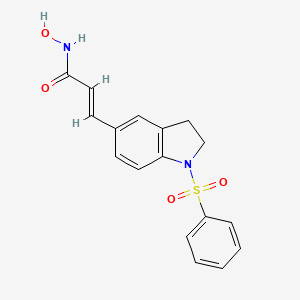

3-(1-(苯磺酰基)-2,3-二氢-1H-吲哚-5-基)-N-羟基丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that includes a benzenesulfonyl group and an indole group. Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are generally prepared from the sulfonation of benzene using concentrated sulfuric acid . The synthesis of compounds with benzenesulfonyl groups often involves reactions with amines and alcohols .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . This suggests that “3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide” might also participate in similar reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Benzenesulfonyl chloride, for example, is a colourless viscous oil that dissolves in organic solvents . It reacts with compounds containing reactive N-H and O-H bonds .科学研究应用

组蛋白脱乙酰酶抑制和抗炎活性:

- 与所讨论化合物密切相关的 1-芳磺酰基-5-(N-羟基丙烯酰胺)吲哚啉显示出有效的 HDAC 抑制活性。值得注意的是,这些化合物(包括 3-(1-(苯磺酰基)-2,3-二氢-1H-吲哚-5-基)-N-羟基丙烯酰胺)与同类其他化合物相比具有更好的 HDAC 抑制和抗增殖活性。它们还表现出有效的抗炎活性 (Lee 等,2013)。

在抗癌治疗中的潜力:

- 一系列与目标化合物具有结构相似性的 3-(1,2-二取代-1H-苯并咪唑-5-基)-N-羟基丙烯酰胺被探索为 HDAC 抑制剂。它们在体外和体内抗癌谱中显示出有希望的结果,表明在癌症治疗中的潜在应用 (Wang 等,2011)。

HDAC6 的选择性抑制和抗肿瘤活性:

- 与 3-(1-(苯磺酰基)-2,3-二氢-1H-吲哚-5-基)-N-羟基丙烯酰胺结构相似的化合物,特别是那些具有氮杂吲哚核心的化合物,已显示出对 HDAC6 的选择性抑制,并且在抑制结直肠癌细胞中肿瘤生长方面比其他化合物更有效 (Lee 等,2014)。

抗菌和酶抑制剂特性:

- 涉及苯磺酰胺衍生物的研究证明了它们作为有效抗菌剂和中等酶抑制剂的潜力,表明了开发新型抗菌化合物的潜在途径 (Abbasi 等,2017)。

属性

IUPAC Name |

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTIFSBCGGAZDB-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide | |

CAS RN |

1338320-94-7 |

Source

|

| Record name | 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338320947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-(BENZENESULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL)-N-HYDROXYACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65L58FI65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)